molecular formula C24H27N5O5 B12374930 Jak-IN-33

Jak-IN-33

Cat. No.: B12374930
M. Wt: 465.5 g/mol
InChI Key: QLSJFVSWCVEOMO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Jak-IN-33 can be synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Jak-IN-33 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

[(2R)-1-methoxypropan-2-yl] 2-[6-[[5-carbamoyl-4-(2-methoxyanilino)pyridin-2-yl]amino]pyridin-3-yl]acetate

InChI

InChI=1S/C24H27N5O5/c1-15(14-32-2)34-23(30)10-16-8-9-21(26-12-16)29-22-11-19(17(13-27-22)24(25)31)28-18-6-4-5-7-20(18)33-3/h4-9,11-13,15H,10,14H2,1-3H3,(H2,25,31)(H2,26,27,28,29)/t15-/m1/s1

InChI Key

QLSJFVSWCVEOMO-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N

Canonical SMILES

CC(COC)OC(=O)CC1=CN=C(C=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3OC)C(=O)N

Origin of Product

United States

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